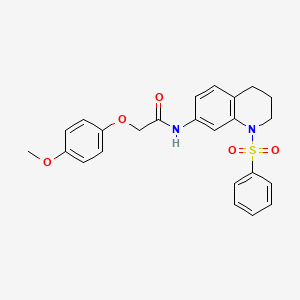

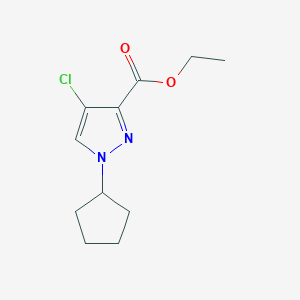

![molecular formula C13H12N4 B2706186 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1181669-30-6](/img/structure/B2706186.png)

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves several methods. One approach is the condensation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under ethanol in the presence of AC-SO3H as a catalyst . Other synthetic strategies have also been explored, and their advantages and drawbacks are considered .

Molecular Structure Analysis

The molecular structure of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine consists of a pyrazolo[3,4-b]pyridine core with a methyl group at position 3 and a phenyl group at position 1. The nitrogen atoms in the pyrazole ring contribute to its aromaticity, and the phenyl substituent enhances its lipophilicity. The overall structure is planar, allowing for potential interactions with biological targets .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis Methods

- Efficient Synthesis in Ionic Liquid : A series of derivatives were synthesized using 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, highlighting an eco-friendly approach with high yields under mild conditions (Shi, Zhou, & Liu, 2010).

- Microwave-Assisted Synthesis : Utilizing microwave irradiation, this method efficiently synthesizes pyrazolo[3,4-b]pyridine derivatives, demonstrating a practical approach for N-fused heterocyclic compounds (Polo et al., 2017).

Catalysis and Green Chemistry

- Nanomagnetic Catalyst Application : Innovative use of nanomagnetic particles as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, emphasizing recyclability and eco-friendliness (Afsar et al., 2018).

- Green Synthesis in Water : Demonstrates an environmentally friendly synthesis of indeno[2,1-e]pyrazolo[5,4-b]pyridines, using water as a solvent under microwave irradiation (Shi et al., 2008).

Biological and Medicinal Applications

- Anticancer Potential : Exploration of novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives for their anticancer activity, showing promise in micro molar concentrations (Chavva et al., 2013).

- Antibacterial Properties : Investigation into the antibacterial effectiveness of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, indicating potential as antibacterial agents (Maqbool et al., 2014).

Novel Compound Synthesis

- Triazole Tagged Derivatives for Cytotoxic Activity : Development of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, tested for cytotoxic activity against human cancer cell lines (Kurumurthy et al., 2014).

Spectroscopic Analysis

- Structural and Vibrational Spectra Studies : Theoretical and experimental studies on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives, providing insights into their molecular characteristics (Bahgat, Jasem, & El‐Emary, 2009).

properties

IUPAC Name |

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNMWSYRCMPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

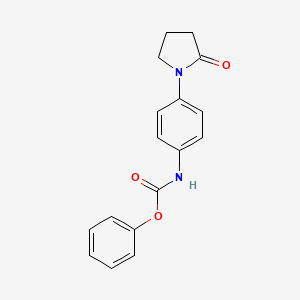

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)

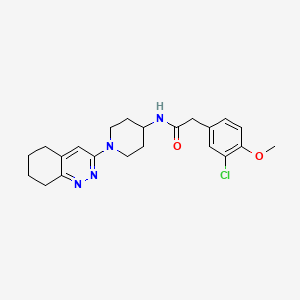

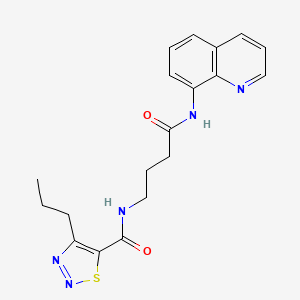

![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

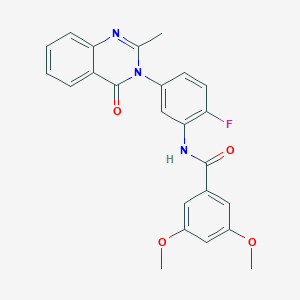

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

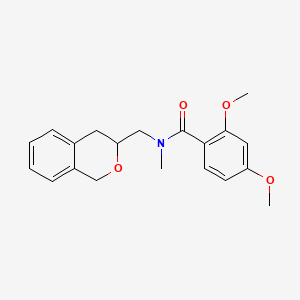

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)